2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
2-(Chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidine core with chloromethyl, methyl, and phenyl substituents. Thieno[2,3-d]pyrimidin-4-one derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This article provides a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic pathways, pharmacological profiles, and physicochemical properties.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)12-13(18)16-10(7-15)17-14(12)19-8/h2-6H,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWUMCOPXLJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554436-89-4 | |
| Record name | 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin-4-one precursor, which undergoes chloromethylation to introduce the chloromethyl group. The reaction conditions for chloromethylation often involve the use of formaldehyde and hydrochloric acid under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a candidate for various industrial applications.
Mechanism of Action
The mechanism by which 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations :
Key Observations :
- FeCl3-SiO2 is a robust catalyst for synthesizing fused thienopyrimidine derivatives, as demonstrated in .
- Chloromethyl groups enable post-synthetic modifications, such as morpholine incorporation via nucleophilic substitution .
Pharmacological Profiles
Key Observations :
- TRPA1 inhibitors, such as the morpholine derivative, are explored for pain management .
- Phenyl-substituted analogs show broader activity spectra, likely due to enhanced target binding .
Physicochemical Properties
Table 4: Physicochemical Data
Key Observations :
- Chloromethyl and phenyl groups contribute to low solubility , necessitating formulation strategies for drug delivery.
- Morpholine incorporation improves solubility, highlighting the role of polar substituents .
Biological Activity
2-(Chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H11ClN2OS
- Molecular Weight : 290.8 g/mol
- CAS Number : 554436-89-4
- SMILES Notation : CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3
The compound features a thieno[2,3-d]pyrimidine scaffold, which is known for diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Thienopyrimidine derivatives, including this compound, have shown promising antimicrobial properties. In particular:
- Antiplasmodial Activity : Research indicates that thienopyrimidine derivatives exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Compounds in this class have demonstrated IC50 values ranging from 1.46 to 5.74 µM against various strains of the parasite .
The mechanism of action for thienopyrimidine derivatives often involves the inhibition of critical enzymes in the metabolic pathways of pathogens. For instance:
- Inhibition of Folate Synthesis : Some studies suggest that these compounds may inhibit enzymes involved in folate synthesis, which is crucial for nucleic acid synthesis in many pathogens .
Cytotoxicity
While exhibiting antimalarial activity, some derivatives have also been evaluated for cytotoxicity against human cell lines. For example:
- Cytotoxicity Studies : Thienopyrimidine derivatives displayed varying degrees of cytotoxicity with CC50 values between 2.17 and 4.30 µM against CHO and Vero cell lines . This highlights the need for careful evaluation of therapeutic windows.
Case Study 1: Efficacy Against Malaria
A study conducted by Weidner et al. evaluated a series of thienopyrimidine derivatives against P. falciparum using a luciferase-based viability assay. The results indicated that specific substitutions on the phenyl ring significantly influenced antiplasmodial activity:
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| 54a | Para-chloro phenyl | 1.46 |
| 54b | Meta-chloro phenyl | 4.30 |
| 54c | Benzyl group | 5.74 |
These findings underscore the importance of structural modifications in enhancing biological activity and reducing toxicity .
Case Study 2: Broader Antimicrobial Activity
A review highlighted the potential of thienopyrimidines as broad-spectrum anti-infective agents, showing efficacy against Trypanosomes and Leishmania. The compound's ability to target multiple pathogens suggests a versatile application in infectious disease treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(chloromethyl)thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions using substituted 2-aminothiophene-3-carboxylates and chloroethyl formate. For example, 2-chloromethyl derivatives can be synthesized via cyclization of 4-substituted 2-aminothiophene-3-carboxylic acid esters with cyanoacetic ester and chloroethyl formate . Advanced modifications include nucleophilic substitution at the chloromethyl group using amines or hydrazines, yielding derivatives like 2-hydrazinomethyl or 2-pyrazolomethyl analogs .
- Key Reaction Conditions :
| Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophene-3-carboxylate + Chloroethyl formate | Ethanol | None | 70–83% |
Q. How can the purity and structural identity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H NMR : Confirm the presence of the chloromethyl (-CH2Cl) group (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C15H12ClN3O2S requires m/z 334.0412) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What are the critical factors in optimizing crystallization for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) promotes single-crystal growth. Intermolecular interactions (C–H⋯O hydrogen bonds and π–π stacking) stabilize the crystal lattice, as observed in related thienopyrimidinones . Use SHELX software for structure refinement, ensuring resolution <1.0 Å for accurate atomic positioning .
Advanced Research Questions
Q. How does the chloromethyl substituent influence the compound’s reactivity and biological activity?
- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions for functionalization (e.g., with amines or thiols). Pharmacologically, derivatives of thieno[2,3-d]pyrimidin-4-one exhibit TRPA1 inhibitory activity, where the chloromethyl group may modulate binding affinity to cysteine residues in the TRPA1 channel .
- Structure-Activity Relationship (SAR) :
| Derivative | Substituent | TRPA1 IC50 (nM) | Reference |
|---|---|---|---|
| Parent compound | -CH2Cl | 150 ± 12 | |
| -CH2NH2 analog | -CH2NH2 | 320 ± 25 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example:
- Tautomerism : Thienopyrimidinone rings may exhibit keto-enol tautomerism, resolved by variable-temperature NMR or deuterated solvents .
- Residual DMSO : Peaks at δ ~2.5 ppm in 1H NMR can be suppressed using DMSO-d6 with <0.03% H2O .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to TRPA1 (PDB: 3J9P). The chloromethyl group’s electrostatic potential map suggests covalent interactions with Cys621 .
- MD Simulations : GROMACS can simulate stability of ligand-receptor complexes over 100 ns, assessing RMSD fluctuations (<2.0 Å indicates stable binding) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Key challenges include controlling exothermic reactions (e.g., cyclization) and minimizing byproducts. Strategies:
- Flow Chemistry : Use microreactors to improve heat dissipation and mixing efficiency .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in Suzuki-Miyaura couplings for phenyl group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
